Orbifloxacin

Description

Orbifloxacin is a fluoroquinolone antibiotic. It is marketed by Schering-Plough Animal Health and approved for certain infections in dogs.

ORBIFLOXACIN is a small molecule drug with a maximum clinical trial phase of II.

structure given in first source in error (quinolone nitrogen atom not shown)

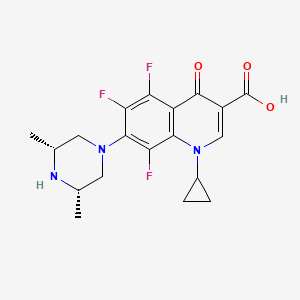

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-7-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-5,6,8-trifluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N3O3/c1-8-5-24(6-9(2)23-8)17-14(21)13(20)12-16(15(17)22)25(10-3-4-10)7-11(18(12)26)19(27)28/h7-10,23H,3-6H2,1-2H3,(H,27,28)/t8-,9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIPQASLPWJVQMH-DTORHVGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1)C)C2=C(C3=C(C(=C2F)F)C(=O)C(=CN3C4CC4)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](N1)C)C2=C(C3=C(C(=C2F)F)C(=O)C(=CN3C4CC4)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046201 | |

| Record name | Orbifloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113617-63-3 | |

| Record name | Orbifloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113617-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orbifloxacin [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113617633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orbifloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11443 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ORBIFLOXACIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758614 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Orbifloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Orbifloxacin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORBIFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/660932TPY6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Orbifloxacin: A Technical Guide to Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orbifloxacin is a third-generation synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] It is exclusively used in veterinary medicine for the treatment of various bacterial infections in animals.[1] Like other fluoroquinolones, orbifloxacin's mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death.[3][4] This technical guide provides an in-depth overview of the synthesis of orbifloxacin and its key chemical properties, offering valuable insights for researchers and professionals involved in drug development and chemical synthesis.

Chemical Properties

Orbifloxacin, with the chemical formula C₁₉H₂₀F₃N₃O₃ and a molecular weight of 395.38 g/mol , presents as a solid, slightly yellow crystalline powder.[5][6][7] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₂₀F₃N₃O₃ | [5][7] |

| Molecular Weight | 395.38 g/mol | [5][7] |

| Physical Appearance | A solid, slightly yellow crystalline powder. | [5][8] |

| Melting Point | 259-260 °C | [9][10] |

| pKa₁ | 5.60 - 5.95 | [6][9][11] |

| pKa₂ | 8.90 - 9.01 | [6][9][11] |

| Solubility | Insoluble in water and ethanol; soluble in DMSO with gentle warming (≥6.68 mg/mL). Solubility increases in acidic and alkaline conditions.[5][6][11] There are conflicting reports on its aqueous solubility, which may be attributed to the existence of different polymorphic forms (hemihydrate and anhydrous).[8] | [5][6][8][11] |

| Storage | Store at -20°C. | [5] |

Synthesis of Orbifloxacin

A documented method for the synthesis of orbifloxacin involves a multi-step process starting from sparfloxacin.[12][13][14] The synthesis pathway includes diazotization, fluorination, and thermal decomposition, followed by purification.

Synthesis Pathway

Caption: Synthesis pathway of Orbifloxacin from Sparfloxacin.

Experimental Protocols

Step 1: Diazotization of Sparfloxacin [9][12]

-

In a suitable reaction vessel, suspend sparfloxacin in an aqueous solution of hydrochloric acid.

-

Cool the mixture to 0-5°C using an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature between 0-5°C and stirring vigorously.

-

Monitor the completion of the diazotization reaction using potassium iodide-starch paper. The formation of a diazonium salt solution is observed.

-

Separately, prepare tetrafluoroboric acid.

-

Cool the tetrafluoroboric acid solution to 0°C.

-

Add the cold tetrafluoroboric acid solution dropwise to the previously prepared diazonium salt solution, maintaining the temperature at or below 0°C.

-

After the addition is complete, maintain the reaction mixture at -10°C for approximately 5 hours to allow for the formation of the sparfloxacin tetrafluoroborate salt as a solid precipitate.

-

Isolate the solid by filtration.

-

Wash the filter cake with ethyl ether and dry it under a vacuum.

Step 3: Thermal Decomposition [9][12]

-

Place the dried sparfloxacin tetrafluoroborate salt in a suitable flask.

-

Heat the solid, for instance, using an electric furnace, until the evolution of gas ceases. This thermal decomposition yields the crude orbifloxacin product.

-

Dissolve the crude orbifloxacin in anhydrous ethanol by heating.

-

Add activated carbon to the solution for decolorization.

-

Filter the hot solution to remove the activated carbon.

-

Allow the filtrate to cool, which will induce the crystallization of pure orbifloxacin.

-

Collect the crystals by filtration and dry them to obtain the final product.

Stability Profile

Forced degradation studies are crucial to understanding the intrinsic stability of a drug substance and for the development of stability-indicating analytical methods. Orbifloxacin has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.[5][15]

| Stress Condition | Observations | Reference(s) |

| Acid Hydrolysis | Extensive decomposition observed. | [5] |

| Alkaline Hydrolysis | Extensive decomposition observed. | [5] |

| Neutral Hydrolysis | Extensive decomposition observed in solution. | [5] |

| Oxidative Degradation | Degradation was observed. | [5] |

| Thermal Degradation (Dry Heat) | Stable at 60°C in solid form. | [5] |

| Photolytic Degradation (UV-VIS) | Stable in solid form. Extensive decomposition in solution. | [5] |

A study identified a total of eleven major degradation products under various forced conditions, which were characterized using LC-MS.[5]

Experimental Workflow for Forced Degradation Studies

Caption: General workflow for forced degradation studies of Orbifloxacin.

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical properties of orbifloxacin. The synthesis from sparfloxacin offers a viable route to this important veterinary antibiotic. A thorough understanding of its chemical properties, particularly its solubility and stability under various conditions, is critical for formulation development, analytical method validation, and ensuring the quality and efficacy of the final drug product. The provided experimental outlines and data serve as a valuable resource for researchers and professionals in the pharmaceutical sciences.

References

- 1. researchgate.net [researchgate.net]

- 2. JP2016003211A - Formulation composition comprising orbifloxacin - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 5. ijsciences.com [ijsciences.com]

- 6. CN104817533A - Orbifloxacin synthesis method - Google Patents [patents.google.com]

- 7. Fluoroquinolones: Action, Synthesis and Applications in Antimicrobial Therapy [ijraset.com]

- 8. A Validated Stability-Indicating LC Method for Orbifloxacin in th...: Ingenta Connect [ingentaconnect.com]

- 9. Orbifloxacin synthesis - chemicalbook [chemicalbook.com]

- 10. CN103044397A - New method for synthesizing besifloxacin - Google Patents [patents.google.com]

- 11. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 12. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pharmtech.com [pharmtech.com]

- 14. Development and validation of a stability indicating RP-HPLC method for Balofloxacin – Oriental Journal of Chemistry [orientjchem.org]

- 15. researchgate.net [researchgate.net]

Orbifloxacin: A Technical Guide to its Discovery, Development, and Veterinary Application

An In-depth Overview for Researchers and Drug Development Professionals

Orbifloxacin, a third-generation synthetic fluoroquinolone, has become a significant antimicrobial agent in veterinary medicine since its synthesis in 1987.[1][2] Developed exclusively for animal use, it offers a broad spectrum of activity against common veterinary pathogens. This technical guide provides a comprehensive overview of the discovery, development, and clinical application of orbifloxacin, with a focus on its pharmacological properties, key experimental findings, and safety profile.

Chemical Properties and Synthesis

Orbifloxacin is chemically identified as 1-cyclopropyl-5,6,8-trifluoro-1,4-dihydro-7-(cis-3,5-dimethyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid.[3][4] Its chemical formula is C₁₉H₂₀F₃N₃O₃, with a molecular weight of 395.38.[3][4] The compound is slightly soluble in water, with solubility increasing in both acidic and alkaline conditions.[3][4]

A documented synthesis method for orbifloxacin involves using sparfloxacin as a starting material. The process includes a diazotization reaction with hydrochloric acid and sodium nitrite, followed by a fluorination reaction with tetrafluoroboric acid at low temperatures.[5] The resulting crude product is then purified.[5]

Mechanism of Action

Like other fluoroquinolones, orbifloxacin exerts its bactericidal effects by inhibiting bacterial DNA gyrase (topoisomerase II).[3][6][7] This enzyme is crucial for the uncoiling and supercoiling of bacterial DNA, a necessary step for DNA replication and protein synthesis.[7][8] By interfering with this process, orbifloxacin effectively prevents bacterial multiplication, leading to cell death.[7] Mammalian topoisomerase II has a significantly lower affinity for quinolones, which accounts for the selective toxicity of the drug towards bacteria.[6]

Figure 1: Mechanism of action of orbifloxacin.

Antimicrobial Spectrum

Orbifloxacin is a broad-spectrum antimicrobial agent with activity against a wide range of Gram-negative and some Gram-positive bacteria.[6][9] It is particularly effective against members of the Enterobacteriaceae family and Staphylococcus species.[1][2][10] However, it is generally not effective against anaerobic bacteria.[7][8]

Table 1: In Vitro Antimicrobial Activity of Orbifloxacin (MIC Values)

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Staphylococcus intermedius (canine isolates) | 0.5 | 1 | [10] |

| Pasteurella multocida (veterinary respiratory pathogens) | Similar to enrofloxacin | Similar to enrofloxacin | [11] |

| Mannheimia haemolytica (veterinary respiratory pathogens) | Similar to enrofloxacin | Similar to enrofloxacin | [11] |

| Actinobacillus pleuropneumoniae (veterinary respiratory pathogens) | Similar to enrofloxacin | Similar to enrofloxacin | [11] |

Pharmacokinetics

Orbifloxacin exhibits favorable pharmacokinetic properties in target animal species, including rapid and near-complete oral absorption in fasted animals.[12]

Absorption and Distribution

In dogs, the oral bioavailability of orbifloxacin is approximately 100%.[6][12] Peak plasma concentrations are typically reached within one to two hours of oral administration.[6][12] The drug is widely distributed throughout the body tissues.[3][6] It is important to note that co-administration with divalent and trivalent cations, such as those found in antacids, sucralfate, and some mineral supplements, can significantly decrease the absorption of fluoroquinolones.[3][8][12]

Metabolism and Excretion

Orbifloxacin undergoes limited metabolism in both dogs and cats.[6] Elimination occurs through both renal and hepatic pathways.[6] In dogs, approximately 40-50% of an orally administered dose is excreted unchanged in the urine.[3][6][12]

Table 2: Pharmacokinetic Parameters of Orbifloxacin in Dogs and Cats

| Species | Dose | Cₘₐₓ (µg/mL) | Tₘₐₓ (hours) | T₁/₂ (hours) | Bioavailability (%) | Reference |

| Dog | 2.5 mg/kg (oral) | ~2.3 | ~1 | ~6 | ~100 | [6] |

| Dog | 7.5 mg/kg (oral) | ~5.8 | ~2 | - | - | [6] |

| Dog | 2.5 mg/kg (IV) | - | - | 4.23 ± 0.2 | - | [13] |

| Dog | 2.5 mg/kg (IM) | - | - | 3.95 ± 0.15 | 100.1 ± 4.76 | [13] |

| Cat | 7.5 mg/kg (oral suspension) | - | - | - | Lower and more variable than tablets | [3][12][14] |

Clinical Development and Efficacy

Clinical trials have demonstrated the efficacy of orbifloxacin for the treatment of various bacterial infections in dogs and cats.

Approved Indications

-

Dogs: Treatment of urinary tract infections (cystitis) and skin and associated soft tissue infections.[3][6][15]

-

Cats: Treatment of skin and associated soft tissue infections (wounds and abscesses).[3][6][15]

Efficacy Data

In clinical studies, orbifloxacin administered at 7.5 mg/kg once daily for 5-13 days for soft tissue infections resulted in a wound healing rate of 96.3% in dogs and 93% in cats.[6] For urinary tract infections in dogs, a dosage of 2.5 mg/kg has been shown to be effective.[6]

Safety and Toxicology

The safety of orbifloxacin has been evaluated in target animal tolerance studies.

General Safety

Orbifloxacin is generally well-tolerated at recommended doses.[12] The most common adverse effects are mild gastrointestinal signs such as vomiting, diarrhea, or soft feces.[6][12]

Contraindications and Precautions

-

Arthropathy in Immature Animals: Like other quinolones, orbifloxacin can cause arthropathy in immature, growing animals, particularly in dogs.[3][8][16] It is contraindicated in dogs during the rapid growth phase (2-8 months for small/medium breeds, up to 18 months for large/giant breeds).[3]

-

Central Nervous System (CNS) Effects: Quinolones should be used with caution in animals with known or suspected CNS disorders, as they have been associated with CNS stimulation and, in rare cases, seizures.[3][8][16]

-

Retinal Toxicity in Cats: The use of fluoroquinolones in cats has been associated with retinal damage, and blindness has been reported post-approval.[7][16] It is advised not to exceed the recommended dose in cats.[3][14]

-

Use in Pregnant and Breeding Animals: The safety of orbifloxacin has not been established in pregnant, lactating, or breeding animals.[6][8]

Table 3: Summary of Safety and Toxicology Studies

| Study Type | Species | Key Findings | Reference |

| Single Dose Toxicity | Rats, Dogs | Low acute toxicity. | [6] |

| Repeated Dose Toxicity | Mice, Rats, Dogs | Gastrointestinal signs at higher doses. NOELs ranged from 2-80 mg/kg. | [6] |

| Articular Cartilage Toxicity | Young Dogs | Affects articular cartilage, particularly in males. NOEL of 2 mg/kg established in 3-month studies. | [6] |

| Reproductive/Developmental Toxicity | Rats, Rabbits | Not shown to be teratogenic. Prenatal/postnatal toxicity observed at higher doses. | [6] |

| Genotoxicity | In vitro/In vivo | In vivo data were negative. Not considered a genotoxic carcinogen. | [17] |

| Carcinogenicity | Rats | No evidence of carcinogenicity in a 2-year study. | [17] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of research findings. Below are generalized methodologies for key studies in the development of orbifloxacin, based on standard practices and available information.

Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial susceptibility of various bacterial pathogens to orbifloxacin is determined using the broth microdilution method as per Clinical and Laboratory Standards Institute (CLSI) guidelines.

Figure 2: Workflow for MIC determination.

Pharmacokinetic Studies in Target Animals

Pharmacokinetic parameters are typically determined following intravenous and oral administration of orbifloxacin to healthy adult animals.

Protocol Outline:

-

Animal Selection: A cohort of healthy, fasted adult dogs or cats is used.

-

Drug Administration:

-

Intravenous (IV): A single dose of orbifloxacin is administered intravenously to establish baseline pharmacokinetic parameters.

-

Oral (PO): After a washout period, the same animals receive a single oral dose of orbifloxacin.

-

-

Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 12, and 24 hours) after drug administration.[18]

-

Plasma Analysis: Plasma is separated from the blood samples, and orbifloxacin concentrations are quantified using a validated method such as high-performance liquid chromatography (HPLC) with fluorescence detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][18]

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key parameters such as Cₘₐₓ, Tₘₐₓ, elimination half-life (t₁/₂), and area under the curve (AUC). Bioavailability is calculated by comparing the AUC from oral administration to the AUC from IV administration.

Target Animal Safety Studies

These studies are designed to evaluate the safety of orbifloxacin at and above the recommended therapeutic dose.

Protocol Outline:

-

Animal Groups: Healthy young adult dogs or cats are divided into multiple groups. One group serves as a control (receiving a placebo), while the other groups receive multiples of the recommended dose of orbifloxacin (e.g., 1x, 3x, 5x the therapeutic dose) daily for an extended period (e.g., 30 days).[12]

-

Observations: Animals are monitored daily for clinical signs of toxicity, including changes in behavior, appetite, and gastrointestinal function.

-

Clinical Pathology: Blood and urine samples are collected periodically for hematology, serum chemistry, and urinalysis.

-

Pathology: At the end of the study, a complete necropsy is performed, and tissues are examined for any gross or microscopic abnormalities. Special attention is given to weight-bearing articular cartilage in dogs.[6]

Conclusion

Orbifloxacin is a well-established and effective fluoroquinolone antibiotic for the treatment of common bacterial infections in dogs and cats. Its broad spectrum of activity, favorable pharmacokinetic profile, and demonstrated clinical efficacy make it a valuable therapeutic option in veterinary medicine. As with all antimicrobial agents, responsible use is crucial to mitigate the development of resistance. A thorough understanding of its pharmacological properties and safety profile, as outlined in this guide, is essential for its appropriate and effective use by veterinary professionals.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Orbax (Orbifloxacin) Oral Suspension for Animal Use - Drugs.com [drugs.com]

- 4. merck-animal-health-usa.com [merck-animal-health-usa.com]

- 5. CN104817533A - Orbifloxacin synthesis method - Google Patents [patents.google.com]

- 6. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 7. askavet.com [askavet.com]

- 8. Orbifloxacin (Orbax) - Veterinary Partner - VIN [veterinarypartner.vin.com]

- 9. Orbifloxacin - LKT Labs [lktlabs.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Application of Enrofloxacin and Orbifloxacin Disks Approved in Japan for Susceptibility Testing of Representative Veterinary Respiratory Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. drugs.com [drugs.com]

- 13. Integration of Pharmacokinetic and Pharmacodynamic Indices of Orbifloxacin in Beagle Dogs after a Single Intravenous and Intramuscular Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]

- 15. lambertvetsupply.com [lambertvetsupply.com]

- 16. merck-animal-health-usa.com [merck-animal-health-usa.com]

- 17. fsc.go.jp [fsc.go.jp]

- 18. avmajournals.avma.org [avmajournals.avma.org]

Orbifloxacin antibacterial spectrum and efficacy

An In-depth Technical Guide to the Antibacterial Spectrum and Efficacy of Orbifloxacin

Introduction

Orbifloxacin is a third-generation synthetic fluoroquinolone carboxylic acid derivative developed exclusively for veterinary use.[1][2] It exhibits broad-spectrum, concentration-dependent bactericidal activity against a wide range of Gram-negative and Gram-positive bacteria.[3][4] Its mechanism of action, favorable pharmacokinetic profile, and proven efficacy have established it as a critical therapeutic agent for treating various bacterial infections in companion animals and livestock, particularly skin, soft tissue, urinary tract, and respiratory infections.[1][5] This document provides a detailed technical overview of orbifloxacin's antibacterial spectrum, efficacy, mechanism of action, and the experimental protocols used to determine its activity.

Mechanism of Action

Like other fluoroquinolones, orbifloxacin's bactericidal effect is achieved through the inhibition of essential bacterial enzymes involved in DNA synthesis and maintenance: DNA gyrase (topoisomerase II) and topoisomerase IV.[2][6][7]

-

Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a critical step for relieving torsional stress during DNA replication and transcription.[8] By binding to the DNA-gyrase complex, orbifloxacin prevents the re-ligation of the cleaved DNA strands, leading to the accumulation of double-strand breaks.[5]

-

Inhibition of Topoisomerase IV: In Gram-positive bacteria, the main target is often topoisomerase IV. This enzyme is crucial for the decatenation (separation) of interlinked daughter chromosomes following DNA replication. Inhibition by orbifloxacin prevents this separation, thereby halting cell division.[7]

The disruption of these vital processes results in the rapid cessation of DNA replication and the induction of cell death.[2] The differential structure of mammalian topoisomerases compared to their bacterial counterparts accounts for the drug's selective toxicity.[8]

Antibacterial Spectrum and In Vitro Efficacy

Orbifloxacin demonstrates potent activity against a broad range of veterinary pathogens. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the in vitro activity of orbifloxacin against key Gram-positive and Gram-negative pathogens isolated from clinical cases.

Gram-Positive Bacteria

Orbifloxacin is effective against many Gram-positive organisms, particularly Staphylococcus species, which are common causes of skin infections in dogs.[3]

| Bacterial Species | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus intermedius | 240 | 0.5 | 1.0 | 0.016 - 8.0 |

| Staphylococcus aureus (ATCC 29213) | - | 0.5 (MIC) | - | - |

| Staphylococcus pseudintermedius | - | - | - | - |

| Enterococcus faecalis | - | - | - | - |

| β-hemolytic streptococci (Group G) | - | - | - | - |

| Streptococcus equisimilis | - | - | - | - |

Data sourced from clinical studies on canine skin and ear infections.[9] MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Gram-Negative Bacteria

The drug shows excellent activity against the family Enterobacteriaceae and other significant Gram-negative pathogens.[1][5]

| Bacterial Species | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli (sensitive strains) | - | - | - | 0.5 - 2.0 |

| Escherichia coli (resistant strain) | 1 | 128 | - | - |

| Pasteurella multocida | 96 | ≤0.015 | 0.03 | ≤0.015 - 0.06 |

| Mannheimia haemolytica | 96 | 0.06 | 0.12 | 0.03 - 0.25 |

| Actinobacillus pleuropneumoniae | 100 | 0.03 | 0.06 | ≤0.015 - 0.12 |

| Proteus mirabilis | - | - | - | - |

| Klebsiella pneumoniae | - | - | - | - |

| Pseudomonas spp. | - | - | - | - |

| Enterobacter spp. | - | - | - | - |

| Citrobacter spp. | - | - | - | - |

Data for P. multocida, M. haemolytica, and A. pleuropneumoniae sourced from a study on veterinary respiratory pathogens.[10] E. coli data from a study on synergistic effects.[11]

Pharmacodynamics and In Vivo Efficacy

The clinical efficacy of orbifloxacin is best predicted by integrating its pharmacokinetic (PK) and pharmacodynamic (PD) properties. For concentration-dependent antibiotics like fluoroquinolones, the most critical PK/PD index is the ratio of the 24-hour Area Under the Curve (AUC₂₄) to the MIC (AUC₂₄/MIC).[7]

Studies in murine thigh infection models have established target AUC₂₄/MIC values required to achieve different levels of bacterial killing against Staphylococcus aureus.[7]

-

Bacteriostatic Action: AUC₂₄/MIC of 33.78–37.79 h

-

1-log₁₀ Bacterial Reduction: AUC₂₄/MIC of 53.30–61.56 h

-

2-log₁₀ Bacterial Reduction: AUC₂₄/MIC of 88.59–98.35 h

-

3-log₁₀ Bacterial Reduction: AUC₂₄/MIC of 179.43–217.47 h

These targets provide a rational framework for optimizing dosing regimens to maximize therapeutic success while minimizing the potential for resistance development.[7] A study on canine pyoderma demonstrated an excellent clinical response in 95.6% of cases treated with orbifloxacin, highlighting its potent in vivo efficacy.[3]

References

- 1. tandfonline.com [tandfonline.com]

- 2. bussan-ah.com [bussan-ah.com]

- 3. Efficacy of orbifloxacin tablets for the treatment of superficial and deep pyoderma due to Staphylococcus intermedius infection in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ec.europa.eu [ec.europa.eu]

- 5. researchgate.net [researchgate.net]

- 6. ORBAX® Oral Suspension (orbifloxacin) [dailymed.nlm.nih.gov]

- 7. In vivo pharmacokinetic and pharmacodynamic profiles of orbifloxacin against Staphylococcus aureus in a neutropenic murine thigh infection model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Orbifloxacin (Orbax) - Veterinary Partner - VIN [veterinarypartner.vin.com]

- 9. In vitro antimicrobial activity of orbifloxacin against Staphylococcus intermedius isolates from canine skin and ear infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Application of Enrofloxacin and Orbifloxacin Disks Approved in Japan for Susceptibility Testing of Representative Veterinary Respiratory Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A pharmacodynamic investigation to assess the synergism of orbifloxacin and propyl gallate against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of Orbifloxacin in Canine Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of orbifloxacin, a synthetic fluoroquinolone antibiotic, in canine models. Orbifloxacin is utilized in veterinary medicine to treat bacterial infections, particularly those of the skin, soft tissues, and urinary tract.[1] Understanding its pharmacokinetic properties is crucial for optimizing dosage regimens and ensuring therapeutic efficacy.

Core Pharmacokinetic Parameters

The absorption, distribution, metabolism, and excretion of orbifloxacin have been characterized in several studies involving canine models, primarily Beagle dogs. The drug is known for its rapid and nearly complete absorption after oral administration, with a bioavailability of approximately 100%.[2][3] It distributes widely throughout the body tissues.[2][3] Elimination occurs through both renal and hepatic pathways, with a significant portion of the drug excreted unchanged in the urine.[2][3][4]

Oral Administration

Oral administration is the most common route for orbifloxacin in clinical practice. The following tables summarize key pharmacokinetic parameters from various studies involving oral administration of orbifloxacin tablets and oral suspension.

Table 1: Pharmacokinetic Parameters of Orbifloxacin Tablets in Dogs

| Dose | Cmax (µg/mL) | Tmax (hr) | AUC (µg·h/mL) | t½ (hr) | Reference(s) |

| 2.5 mg/kg | 2.3 | 1 | 14.3 ± 1.4 | 5.6 ± 1.1 | [2][4][5] |

| 7.5 mg/kg | 6.32 ± 0.87 | 2.02 ± 0.94 | 60.85 ± 9.08 | 6.13 ± 0.88 | [2] |

Table 2: Pharmacokinetic Parameters of Orbifloxacin Oral Suspension in Dogs

| Dose | Cmax (µg/mL) | Tmax (hr) | AUC (µg·h/mL) | t½ (hr) | Reference(s) |

| 2.5 mg/kg | 2.3 | ~1 | N/A | ~6 | [4][5] |

| 7.5 mg/kg | 5.82 ± 0.87 | 2.29 ± 0.55 | 60.37 ± 11.50 | 6.26 ± 0.84 | [2] |

| 7.5 mg/kg | 5.8 | 2 | N/A | ~6 | [4][5] |

Intravenous and Intramuscular Administration

Intravenous and intramuscular administrations are typically used in research settings to determine fundamental pharmacokinetic parameters like absolute bioavailability and clearance.

Table 3: Pharmacokinetic Parameters of Orbifloxacin after Intravenous (IV) and Intramuscular (IM) Administration in Beagle Dogs (2.5 mg/kg)

| Parameter | Intravenous (IV) | Intramuscular (IM) | Reference(s) |

| Cmax (µg/mL) | N/A | 1.15 ± 0.14 | [6] |

| Tmax (hr) | N/A | 1.15 ± 0.37 | [6] |

| AUC₀₋₂₄ (µg·h/mL) | 8.07 | 8.37 | [7] |

| t½ (hr) | 4.23 ± 0.2 | 3.95 ± 0.15 | [6] |

| Clearance (L/h/kg) | 0.31 ± 0.03 | N/A | [6] |

| Volume of Distribution (Vdss) (L/kg) | 1.61 ± 0.13 | N/A | [6] |

| Bioavailability (F) | N/A | 100.1% ± 4.76% | [6] |

Experimental Protocols

The data presented above were generated from studies employing rigorous experimental designs. Below are detailed methodologies typical of pharmacokinetic studies of orbifloxacin in canine models.

Animal Models and Housing

-

Species: Healthy adult Beagle dogs are the most commonly used model.[2][6]

-

Health Status: Animals are typically confirmed to be healthy through physical examinations and clinical pathology prior to the study.

-

Housing: Dogs are housed in conditions that comply with animal welfare regulations, with access to food and water. For studies involving oral administration, animals are often fasted overnight prior to drug administration.[2][3]

Drug Administration and Dosing

-

Formulations: Orbifloxacin is administered as either coated tablets or an oral suspension.[2][8] For intravenous and intramuscular studies, an injectable solution is used.[6]

-

Dosing: The dosage typically ranges from 2.5 mg/kg to 7.5 mg/kg, administered once daily.[2][6][8]

Sample Collection and Processing

-

Blood Sampling: Blood samples are collected from the jugular or cephalic vein at predetermined time points before and after drug administration.

-

Sample Processing: Plasma is separated from whole blood by centrifugation and stored frozen until analysis.

Analytical Methodology

-

High-Performance Liquid Chromatography (HPLC): The concentration of orbifloxacin in plasma and other biological matrices is most commonly determined using a validated HPLC method with fluorescence or ultraviolet detection.[9][10] This method provides high sensitivity and specificity for quantifying the drug.

The following diagram illustrates a typical experimental workflow for a canine pharmacokinetic study.

Pharmacokinetic/Pharmacodynamic (PK/PD) Integration

The efficacy of an antimicrobial agent is often predicted by integrating pharmacokinetic data with pharmacodynamic parameters, such as the minimum inhibitory concentration (MIC) of the target pathogen. For fluoroquinolones like orbifloxacin, the key PK/PD indices are the ratio of the maximum plasma concentration to the MIC (Cmax/MIC) and the ratio of the area under the concentration-time curve to the MIC (AUC/MIC).[7]

The following diagram illustrates the relationship between these key parameters.

Tissue Distribution

Studies have shown that orbifloxacin penetrates well into various body tissues. In a study involving dogs with pyoderma, orbifloxacin concentrations were found to be significantly higher in diseased skin compared to normal skin.[9] After five to seven days of treatment at 7.5 mg/kg, the mean skin concentration in dogs with pyoderma was 9.47 ± 6.23 µg/g.[9] This accumulation in infected tissue likely contributes to its clinical efficacy.

Conclusion

Orbifloxacin exhibits a favorable pharmacokinetic profile in canine models, characterized by excellent oral bioavailability, rapid absorption, and wide tissue distribution. The data summarized in this guide provide a robust foundation for researchers and drug development professionals working with this important veterinary antibiotic. Understanding these pharmacokinetic principles is essential for designing effective dosing strategies and ensuring successful therapeutic outcomes in the treatment of bacterial infections in dogs.

References

- 1. tandfonline.com [tandfonline.com]

- 2. drugs.com [drugs.com]

- 3. fda.report [fda.report]

- 4. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 5. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 6. Integration of Pharmacokinetic and Pharmacodynamic Indices of Orbifloxacin in Beagle Dogs after a Single Intravenous and Intramuscular Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. drugs.com [drugs.com]

- 9. Determination of plasma and skin concentrations of orbifloxacin in dogs with clinically normal skin and dogs with pyoderma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Orbifloxacin: A Technical Guide to its Molecular Structure and Structure-Activity Relationship

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical examination of orbifloxacin, a third-generation synthetic fluoroquinolone antibiotic. Orbifloxacin is distinguished by its broad-spectrum bactericidal activity, which it achieves by targeting bacterial DNA gyrase and topoisomerase IV. This guide delineates the specific molecular structure of orbifloxacin, provides a detailed analysis of its structure-activity relationship (SAR), presents key quantitative activity data in tabular format, and outlines the experimental protocols for foundational assays used in its evaluation. Visual diagrams of its mechanism of action and relevant experimental workflows are included to facilitate a comprehensive understanding for research and drug development applications.

Introduction

Fluoroquinolones are a critical class of broad-spectrum bactericidal agents that function by inhibiting essential bacterial enzymes involved in DNA replication.[1] Orbifloxacin (1-cyclopropyl-7-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-5,6,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) is a third-generation fluoroquinolone developed for veterinary use.[2][3] Like others in its class, it demonstrates significant efficacy against a wide array of Gram-negative and Gram-positive bacteria.[2][4][5] Its unique trifluorinated structure and specific C-7 substituent contribute to its enhanced activity and pharmacokinetic profile.[4] This guide serves as a technical resource, exploring the intricate relationship between orbifloxacin's chemical architecture and its potent antibacterial effects.

Molecular Structure of Orbifloxacin

The chemical identity and efficacy of orbifloxacin are intrinsically linked to its distinct molecular structure. It is a synthetic fluorinated quinoline antibacterial agent.

-

Chemical Name: rel-1-Cyclopropyl-7-[(3R,5S)-3,5-dimethyl-1-piperazinyl]-5,6,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid

-

Molecular Formula: C₁₉H₂₀F₃N₃O₃[6]

-

Molecular Weight: 395.38 g/mol [6]

The core structure consists of a bicyclic quinolone ring system, which is fundamental to its antibacterial action. Key functional groups that define its activity include:

-

Quinolone-4-one-3-carboxylic Acid Nucleus: This core moiety is essential for binding to the bacterial DNA-enzyme complex. The keto group at C-4 and the carboxyl group at C-3 are critical for inhibiting DNA gyrase.

-

N-1 Cyclopropyl Group: This substituent enhances the overall potency and broadens the spectrum of activity compared to earlier quinolones like nalidixic acid.[1]

-

C-6, C-5, and C-8 Fluorine Atoms: The fluorine atom at the C-6 position is a hallmark of the fluoroquinolone class, significantly increasing gyrase inhibition and facilitating bacterial cell penetration.[1] Orbifloxacin is further distinguished by fluorine atoms at the C-5 and C-8 positions.

-

C-7 (3S,5R)-3,5-dimethylpiperazinyl Ring: This bulky heterocyclic substituent at the C-7 position is crucial for modulating the spectrum of activity, potency, and pharmacokinetic properties of the drug.

-

Zwitterionic Form: In its crystalline state, orbifloxacin exists as a zwitterionic hemihydrate, a form where the carboxylic acid proton has transferred to a piperazine nitrogen atom.[2][7]

Mechanism of Action

Orbifloxacin exerts its bactericidal effect by targeting and inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[4][8][9] These enzymes are vital for managing DNA topology during replication, transcription, and repair.

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary to relieve torsional stress and allow the DNA strands to unwind for replication.[10] In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[1]

-

Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes after DNA replication, allowing them to segregate into new cells. It is the main target in many Gram-positive bacteria.[1]

Orbifloxacin traps these enzymes in a cleavage complex where the DNA is cut but the subsequent re-ligation step is inhibited.[11] This leads to the accumulation of double-strand DNA breaks, which halts DNA replication and triggers cellular processes that result in rapid bacterial cell death.[1] This mechanism is highly selective for bacterial enzymes, as mammalian topoisomerases have a different structure and are not significantly affected.[10]

Caption: Mechanism of action of orbifloxacin targeting bacterial DNA gyrase and topoisomerase IV.

Structure-Activity Relationship (SAR) of Orbifloxacin

The antibacterial efficacy of orbifloxacin is a direct result of contributions from its various structural components. Quantitative structure-activity relationship (QSAR) studies on fluoroquinolones provide a framework for understanding these contributions.[8][12][13]

-

The Quinolone Nucleus (Positions 1-4): The 4-oxo and 3-carboxyl groups are indispensable for activity, as they are believed to interact with the DNA and the gyrase enzyme. The N-1 substituent is critical for potency. In orbifloxacin, the cyclopropyl group at N-1 is known to confer high activity against a broad range of bacteria.

-

The Fluorinated Benzene Ring (Positions 5-8):

-

C-6 Fluorine: This is a key feature of all modern fluoroquinolones. It dramatically enhances antibacterial activity by increasing both enzyme inhibition and cell penetration.

-

C-7 Substituent: The nature of the substituent at C-7 largely determines the antibacterial spectrum and potency. The (3S,5R)-3,5-dimethylpiperazinyl ring in orbifloxacin contributes to its efficacy against both Gram-positive and Gram-negative organisms.[4][5] The stereochemistry and bulk of this group influence binding to the enzyme targets and can affect pharmacokinetic properties like tissue penetration.[12]

-

C-8 Position: Unlike many other fluoroquinolones which have a hydrogen or methoxy group at C-8, orbifloxacin possesses a fluorine atom . This C-8-F substitution can influence the drug's activity spectrum and potentially reduce central nervous system side effects.

-

Quantitative Activity Data

The antibacterial potency of orbifloxacin is quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various pathogens. The relationship between drug exposure and antibacterial effect is described by pharmacokinetic/pharmacodynamic (PK/PD) indices.

Table 1: Minimum Inhibitory Concentrations (MIC) of Orbifloxacin

| Bacterial Species | Strain/Isolate Type | No. of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference |

| Staphylococcus aureus | ATCC 29213 & ATCC 43300 | 2 | - | 0.5 | - | [4] |

| Staphylococcus intermedius | Canine clinical isolates | 240 | 0.016 - 8 | 0.5 | 1 | [14][15] |

| Escherichia coli | Canine clinical isolates | - | 0.063 - 2 | - | - | [16] |

| Pseudomonas aeruginosa | Canine clinical isolates | - | 1 - 4 | - | - | [16] |

| Salmonella Dublin | Calf isolates | - | - | - | 1.56 | [5] |

| Salmonella Typhimurium | Calf isolates | - | - | - | 0.2 | [5] |

Table 2: MBC and PK/PD Indices for Orbifloxacin against Staphylococcus aureus

| Parameter | Value | Unit | Reference |

| Minimum Bactericidal Concentration (MBC) | 4 | mg/L | [4] |

| AUC₂₄ₕ/MIC for Bacteriostatic Effect | 33.78 – 37.79 | h | [4] |

| AUC₂₄ₕ/MIC for 1-log₁₀ Kill | 53.30 – 61.56 | h | [4] |

| AUC₂₄ₕ/MIC for 2-log₁₀ Kill | 88.59 – 98.35 | h | [4] |

| AUC₂₄ₕ/MIC for 3-log₁₀ Kill | 179.43 – 217.47 | h | [4] |

Key Experimental Protocols

The evaluation of orbifloxacin's activity relies on standardized laboratory procedures. Below are detailed methodologies for key assays.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard protocol recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[17]

Protocol: Broth Microdilution Method

-

Preparation of Antibiotic Stock: Prepare a stock solution of orbifloxacin in a suitable solvent (e.g., water for most fluoroquinolones) at a known high concentration.[17]

-

Antibiotic Dilution Series: In a 96-well microtiter plate, perform serial two-fold dilutions of the orbifloxacin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations. Each well should contain 50-100 μL of the diluted antibiotic.

-

Inoculum Preparation: Culture the test bacterium on an appropriate agar plate overnight. Select several colonies to inoculate a saline or broth solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Inoculation: Dilute the standardized bacterial suspension in CAMHB so that after inoculation, each well in the microtiter plate receives a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

Reading the MIC: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of orbifloxacin at which there is no visible growth.[17]

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

DNA Gyrase and Topoisomerase IV Inhibition Assays

These cell-free enzymatic assays directly measure the inhibitory effect of orbifloxacin on its target enzymes.

Protocol: DNA Gyrase Supercoiling Inhibition Assay

-

Reaction Mixture Preparation: Prepare a reaction mixture in a microcentrifuge tube containing assay buffer (typically including Tris-HCl, KCl, MgCl₂, DTT, spermidine, and ATP), a defined amount of relaxed plasmid DNA (e.g., pBR322) as the substrate, and purified bacterial DNA gyrase enzyme.[18][19]

-

Inhibitor Addition: Add varying concentrations of orbifloxacin or a control (e.g., DMSO) to the reaction tubes.

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes to allow the enzymatic reaction to proceed.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a detergent (e.g., SDS) and a loading dye. Proteinase K can be added to digest the enzyme.[19]

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide (or another DNA stain). Run the gel until the different forms of the plasmid DNA are separated. Include markers for supercoiled and relaxed DNA.

-

Visualization and Analysis: Visualize the DNA bands under UV light. In the absence of an inhibitor, the relaxed plasmid will be converted to the faster-migrating supercoiled form. Increasing concentrations of orbifloxacin will inhibit this conversion, resulting in a dose-dependent increase in the amount of relaxed plasmid DNA.[9][11]

Protocol: Topoisomerase IV Decatenation Assay

This assay is performed similarly to the gyrase assay, with the following key differences:

-

Enzyme and Substrate: Purified bacterial Topoisomerase IV is used instead of DNA gyrase. The substrate is kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.[11][18][20]

-

Reaction Outcome: Active topoisomerase IV decatenates the kDNA network into individual, faster-migrating minicircles.

-

Analysis: Inhibition by orbifloxacin is observed as a dose-dependent reduction in the release of free minicircles, with the kDNA network remaining at the origin of the gel.[20]

Caption: General experimental workflow for DNA gyrase and topoisomerase IV inhibition assays.

Conclusion

The potent, broad-spectrum antibacterial activity of orbifloxacin is a direct consequence of its refined chemical structure. The combination of a cyclopropyl group at N-1, a trifluorinated quinolone core, and a specific dimethylpiperazinyl moiety at C-7 results in an effective inhibitor of bacterial DNA replication. A thorough understanding of its structure-activity relationship, supported by quantitative data and robust experimental protocols, is essential for its appropriate application and for guiding the rational design of future anti-infective agents. The continued use of QSAR and in silico modeling will likely aid in the development of novel fluoroquinolones with improved efficacy and safety profiles.[8]

References

- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 2. Structure, Solubility and Stability of Orbifloxacin Crystal Forms: Hemihydrate versus Anhydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. In vivo pharmacokinetic and pharmacodynamic profiles of orbifloxacin against Staphylococcus aureus in a neutropenic murine thigh infection model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Orbifloxacin | C19H20F3N3O3 | CID 60605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. QSAR and machine learning applied for the analysis of (fluoro)quinolone activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Orbifloxacin (Orbax) - Veterinary Partner - VIN [veterinarypartner.vin.com]

- 11. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 12. Relationship of quantitative structure and pharmacokinetics in fluoroquinolone antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and antibacterial activity of fluoroquinolones containing bulky arenesulfonyl fragment: 2D-QSAR and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro antimicrobial activity of orbifloxacin against Staphylococcus intermedius isolates from canine skin and ear infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Mutant prevention concentration of orbifloxacin: comparison between Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus pseudintermedius of canine origin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. topogen.com [topogen.com]

- 20. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of Orbifloxacin Against Key Veterinary Respiratory Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of orbifloxacin, a third-generation synthetic fluoroquinolone antibiotic, against critical bacterial pathogens implicated in respiratory diseases in veterinary medicine.[1][2] Orbifloxacin exerts its bactericidal effect by interfering with the bacterial enzyme DNA gyrase, which is essential for the synthesis and maintenance of bacterial DNA.[3][4] This document summarizes key quantitative susceptibility data, details the standardized experimental protocols used for its determination, and illustrates the drug's mechanism of action and testing workflows.

Mechanism of Action: Inhibition of DNA Gyrase

Orbifloxacin, like other fluoroquinolones, targets and inhibits the activity of bacterial type II topoisomerases, primarily DNA gyrase (in many Gram-negative bacteria) and topoisomerase IV (in many Gram-positive bacteria).[3][4] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By binding to the enzyme-DNA complex, orbifloxacin stabilizes it, preventing the re-ligation of the DNA strands. This action introduces double-strand breaks in the bacterial chromosome, which blocks DNA replication and ultimately leads to rapid, concentration-dependent bacterial cell death.[5][6]

Caption: Orbifloxacin's mechanism of action targeting bacterial DNA gyrase.

In Vitro Susceptibility Data

The in vitro activity of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[7] The MIC₅₀ and MIC₉₀ values represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Bovine and Porcine Respiratory Pathogens

A study conducted in Japan evaluated the susceptibility of key respiratory pathogens from cattle and pigs to orbifloxacin. The results demonstrate potent activity, with MIC values comparable to those of enrofloxacin.[8]

| Pathogen | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Pasteurella multocida | 48 | 0.015 - 0.25 | 0.03 | 0.06 |

| Mannheimia haemolytica | 48 | 0.06 - 0.5 | 0.12 | 0.25 |

| Actinobacillus pleuropneumoniae | 50 | 0.015 - 0.25 | 0.03 | 0.06 |

| Data sourced from a study on veterinary respiratory pathogens.[8][9] |

These low MIC₅₀ and MIC₉₀ values indicate that orbifloxacin is highly active in vitro against these major causative agents of bovine and porcine respiratory disease complexes.[8][10]

Other Respiratory Pathogens

Bordetella bronchiseptica: While specific, comprehensive MIC₉₀ data for orbifloxacin against B. bronchiseptica is limited in the reviewed literature, the pathogen is generally considered susceptible to fluoroquinolones.[11][12] Studies on the closely related fluoroquinolone, enrofloxacin, have reported MIC₉₀ values of 0.5 µg/mL for porcine isolates, suggesting that orbifloxacin is likely to be effective.[13][14] Clinical use of orbifloxacin has proven effective in managing outbreaks of multidrug-resistant B. bronchiseptica.[15]

Mycoplasma bovis: Mycoplasma bovis, a significant cause of bovine respiratory disease, lacks a cell wall and is intrinsically resistant to beta-lactam antibiotics.[16] Fluoroquinolones are a key treatment option. While specific orbifloxacin MIC distributions are not widely published, mutations in the DNA gyrase gene (gyrA) have been identified in M. bovis isolates with elevated MICs (0.25–2 µg/mL) to orbifloxacin, confirming it as a target.[16] Studies on enrofloxacin show that MIC values for M. bovis tend to be low, though resistance can emerge.[17][18]

Experimental Protocols for Antimicrobial Susceptibility Testing (AST)

The quantitative data presented were generated using standardized laboratory methodologies to ensure accuracy and reproducibility. The primary method used is broth microdilution, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically document M31-A3.[7][19][20][21]

Broth Microdilution Method (CLSI M31-A3)

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific bacterial isolate.[20][22]

Workflow Overview:

-

Preparation of Antimicrobial Solutions: Orbifloxacin is prepared as a stock solution and then serially diluted (typically two-fold) in cation-adjusted Mueller-Hinton broth (CAMHB) in a microtiter plate to achieve a range of final concentrations.[8]

-

Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar medium. Several colonies are then suspended in saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted to achieve a final standardized concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.[11][13]

-

Inoculation and Incubation: The prepared microtiter plates containing the diluted antimicrobial agent are inoculated with the standardized bacterial suspension.[8]

-

Special Conditions for Fastidious Pathogens: For fastidious organisms like Actinobacillus pleuropneumoniae, the CAMHB is supplemented with necessary growth factors, such as lysed horse blood, yeast extract, and nicotinamide adenine dinucleotide (NAD).[8][23]

-

Incubation: The plates are incubated at 35°C ± 2°C for 16 to 24 hours in ambient air.[11]

-

MIC Determination: After incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of orbifloxacin that completely inhibits the growth of the organism.[7]

-

Quality Control: Concurrently, a reference strain (e.g., Escherichia coli ATCC 25922) is tested to ensure the methodology and reagents are performing correctly.[13]

Caption: Standard workflow for the broth microdilution susceptibility test.

Conclusion

The in vitro data strongly support the efficacy of orbifloxacin against major bacterial respiratory pathogens in veterinary species, including Pasteurella multocida, Mannheimia haemolytica, and Actinobacillus pleuropneumoniae. Its mechanism of action, targeting the essential DNA gyrase enzyme, provides rapid bactericidal activity. While comprehensive MIC data for pathogens like Bordetella bronchiseptica and Mycoplasma bovis are less prevalent, existing evidence for the fluoroquinolone class suggests a high likelihood of susceptibility. The use of standardized testing protocols, such as those outlined by the CLSI, is critical for generating reliable data to guide clinical decisions and monitor for the potential emergence of resistance. This guide provides drug development professionals and researchers with the foundational data and methodological framework for the continued evaluation and application of orbifloxacin in veterinary respiratory medicine.

References

- 1. Orbifloxacin | VCA Animal Hospitals [vcahospitals.com]

- 2. Orbifloxacin (Orbax) - Veterinary Partner - VIN [veterinarypartner.vin.com]

- 3. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dvm360.com [dvm360.com]

- 8. Application of Enrofloxacin and Orbifloxacin Disks Approved in Japan for Susceptibility Testing of Representative Veterinary Respiratory Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial Resistance of Actinobacillus pleuropneumoniae, Streptococcus suis, and Pasteurella multocida Isolated from Romanian Swine Farms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial Resistance in Bordetella bronchiseptica - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antimicrobial Susceptibility of Bordetella bronchiseptica Isolates from Porcine Respiratory Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Outbreak management of multidrug-resistant Bordetella bronchiseptica in 16 shelter-housed cats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mycoplasma bovis: Mechanisms of Resistance and Trends in Antimicrobial Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antimicrobial Sensitivity Testing of Mycoplasma bovis Isolates Derived from Western Canadian Feedlot Cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cabidigitallibrary.org [cabidigitallibrary.org]

- 19. standards.globalspec.com [standards.globalspec.com]

- 20. webstore.ansi.org [webstore.ansi.org]

- 21. mdpi.com [mdpi.com]

- 22. Antimicrobial Susceptibility Testing of Bacteria of Veterinary Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Actinobacillus pleuropneumoniae - Wikipedia [en.wikipedia.org]

Orbifloxacin's effect on bacterial DNA gyrase

An In-Depth Technical Guide to Orbifloxacin's Effect on Bacterial DNA Gyrase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of orbifloxacin, a third-generation fluoroquinolone antibiotic, with a specific focus on its interaction with bacterial DNA gyrase. It includes quantitative data on its efficacy, detailed experimental protocols for studying its effects, and visualizations of its molecular mechanism and associated assay workflows.

Introduction to Orbifloxacin

Orbifloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic developed for veterinary use.[1][2] Like other fluoroquinolones, it is highly effective against a wide range of Gram-negative and Gram-positive bacteria.[2] Its mechanism of action involves the direct inhibition of bacterial DNA synthesis, a critical pathway for bacterial replication and survival.[1][3] The primary targets of orbifloxacin and other quinolones are two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][3][4]

The Molecular Target: DNA Gyrase

Bacterial DNA must be tightly supercoiled to fit within the cell.[5] DNA gyrase, a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (GyrA₂GyrB₂), is responsible for introducing negative supercoils into bacterial DNA.[3][6][7] This process is crucial for relieving the topological stress that occurs during DNA replication and transcription.[6]

-

GyrA Subunit: Responsible for the DNA breakage and reunion activity.[3]

-

GyrB Subunit: Possesses ATPase activity, providing the energy for the supercoiling reaction.[3]

Because DNA gyrase is essential for bacterial viability and is absent in higher eukaryotes, it serves as an excellent target for antimicrobial drugs.[5] In many Gram-negative bacteria, DNA gyrase is the primary target for fluoroquinolones, while topoisomerase IV is the principal target in many Gram-positive bacteria.[4][8]

Mechanism of Action: Inhibition of DNA Gyrase

Orbifloxacin exerts its bactericidal effect not by simply inhibiting enzyme activity, but by acting as a topoisomerase poison. The process involves several key steps:

-

Complex Formation: DNA gyrase binds to DNA and creates a transient double-stranded break in one DNA segment to allow another segment to pass through.[3][9]

-

Drug Intercalation and Binding: Orbifloxacin intercalates into the cleaved DNA and binds reversibly to the complex formed between DNA and gyrase.[3][8] This binding occurs at the interface of the protein and DNA, near the active site tyrosine residue of the GyrA subunit.[3]

-

Stabilization of the Cleavage Complex: The drug acts as a "molecular doorstop," stabilizing the "cleavage complex" where the DNA is broken and covalently attached to the enzyme.[9] This action physically obstructs the DNA re-ligation step of the catalytic cycle.[8][9]

-

Induction of Double-Strand Breaks: The stalled gyrase-DNA-orbifloxacin complex blocks the progression of replication forks and transcription machinery.[3] This leads to the accumulation of permanent, lethal double-stranded DNA breaks, which triggers cellular stress responses (like the SOS response) and ultimately results in rapid bacterial cell death.[4][9][10]

Quantitative Data on Orbifloxacin Efficacy

The potency of orbifloxacin is quantified by its Minimum Inhibitory Concentration (MIC) against various bacterial strains and its 50% inhibitory concentration (IC₅₀) against the purified DNA gyrase enzyme.

Minimum Inhibitory Concentration (MIC)

MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

| Bacterial Species | Strain | MIC (μg/mL or mg/L) | Reference |

| Staphylococcus aureus | ATCC 29213 | 0.5 | [1] |

| Staphylococcus aureus | ATCC 43300 (MRSA) | 0.5 | [1] |

| Escherichia coli | (Canine Origin) | 0.063 - 2 | [11] |

| Pseudomonas aeruginosa | (Canine Origin) | 1 - 4 | [11] |

| Staphylococcus pseudintermedius | (High-Susceptibility) | 4 - 16 | [11] |

| Staphylococcus pseudintermedius | (Low-Susceptibility) | 16 - 128 | [11] |

| Pasteurella multocida | (Veterinary Isolates) | MIC₅₀: ≤0.015, MIC₉₀: 0.03 | [12] |

| Mannheimia haemolytica | (Veterinary Isolates) | MIC₅₀: 0.06, MIC₉₀: 0.12 | [12] |

| Actinobacillus pleuropneumoniae | (Veterinary Isolates) | MIC₅₀: 0.06, MIC₉₀: 0.06 | [12] |

Note: 1 μg/mL is equivalent to 1 mg/L.

DNA Gyrase Inhibition (IC₅₀)

Experimental Protocols

Assessing the effect of orbifloxacin on DNA gyrase typically involves two key in vitro assays: the DNA supercoiling inhibition assay and the DNA cleavage assay.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into a relaxed circular DNA plasmid by DNA gyrase. The resulting topoisomers are then separated by agarose gel electrophoresis.[14]

Objective: To determine the concentration of orbifloxacin required to inhibit the supercoiling activity of DNA gyrase.

Materials:

-

Purified bacterial DNA gyrase (e.g., from E. coli)

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% w/v glycerol, 0.1 mg/mL albumin)[15]

-

10 mM ATP solution

-

Orbifloxacin stock solution (in DMSO or water)

-

Stop Buffer/Loading Dye (e.g., STEB: 40% sucrose, 100 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5 mg/mL bromophenol blue)

-

Agarose, TAE or TBE buffer for electrophoresis

-

DNA stain (e.g., Ethidium Bromide)

-

Ultrapure water

Procedure:

-

Prepare Reaction Mixture: On ice, prepare a master mix containing the 5X Assay Buffer, relaxed pBR322 DNA, and ultrapure water.

-

Aliquot and Add Inhibitor: Aliquot the master mix into reaction tubes. Add varying concentrations of orbifloxacin to each tube. Include a "no inhibitor" positive control (with DMSO/solvent) and a "no enzyme" negative control.

-

Initiate Reaction: Add a pre-determined amount of DNA gyrase enzyme to each tube (except the negative control) to start the reaction. One unit of gyrase is often defined as the amount required to fully supercoil ~0.5 µg of relaxed plasmid in 30 minutes at 37°C.

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).[14][15]

-

Stop Reaction: Terminate the reaction by adding the Stop Buffer/Loading Dye, which contains EDTA to chelate the essential Mg²⁺ ions.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run at a constant voltage (e.g., 80-100V) until the relaxed and supercoiled forms of the plasmid are well separated. Supercoiled DNA migrates faster than relaxed DNA.

-

Visualization and Analysis: Stain the gel with a DNA stain and visualize under UV light. Quantify the band intensities for supercoiled and relaxed DNA. The IC₅₀ is calculated as the orbifloxacin concentration that results in a 50% reduction in the supercoiled DNA band compared to the positive control.[16]

DNA Cleavage Assay

This assay directly measures the formation of the stabilized cleavage complex, which is the hallmark of fluoroquinolone action. It assesses the drug's ability to induce gyrase-mediated linearization of a supercoiled plasmid DNA substrate.[17][18]

Objective: To quantify the concentration of orbifloxacin that induces the formation of gyrase-DNA cleavage complexes.

Materials:

-

Same as supercoiling assay, but supercoiled plasmid DNA is used as the substrate.

-

Sodium Dodecyl Sulfate (SDS)

-

Proteinase K

Procedure:

-

Reaction Setup: Combine supercoiled plasmid DNA, assay buffer, varying concentrations of orbifloxacin, and DNA gyrase in reaction tubes. Incubate at 37°C for 15-30 minutes to allow the formation of the cleavage complex.[18][19]

-

Denaturation: Add SDS to a final concentration of 1% (w/v) and incubate for a further 10 minutes.[18][19] SDS denatures the gyrase enzyme, leaving it covalently attached to the 5' ends of the broken DNA, thus trapping the DNA in a linear form.

-

Protein Digestion: Add Proteinase K to digest the bound gyrase, releasing the linear DNA. Incubate for an additional 15-30 minutes at 37°C.[19]

-

Analysis: Analyze the reaction products by agarose gel electrophoresis.

-

Quantification: The amount of linear plasmid DNA is quantified. The concentration of orbifloxacin that produces the maximal amount of linear DNA or 50% of the maximal effect (CC₅₀) is determined.[17][20]

Mechanisms of Resistance

Resistance to orbifloxacin and other fluoroquinolones primarily arises from mutations in the genes encoding the target enzymes.[3][21]

-

Target Modification: Single amino acid substitutions within the Quinolone Resistance-Determining Region (QRDR) of the gyrA gene (and to a lesser extent, gyrB) are the most common cause of high-level resistance.[3][21][22] These mutations, often at positions like Ser-83 and Asp-87 in E. coli, reduce the binding affinity of the drug to the gyrase-DNA complex.[10][23]

-

Reduced Accumulation: Other resistance mechanisms include the upregulation of multidrug-resistant (MDR) efflux pumps that actively transport the drug out of the bacterial cell, or decreased permeability due to mutations in porin proteins.[3][4]

References

- 1. In vivo pharmacokinetic and pharmacodynamic profiles of orbifloxacin against Staphylococcus aureus in a neutropenic murine thigh infection model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 5. Orbifloxacin (Orbax) - Veterinary Partner - VIN [veterinarypartner.vin.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Mutant prevention concentration of orbifloxacin: comparison between Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus pseudintermedius of canine origin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Application of Enrofloxacin and Orbifloxacin Disks Approved in Japan for Susceptibility Testing of Representative Veterinary Respiratory Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of DNA gyrase by optically active ofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. inspiralis.com [inspiralis.com]

- 17. Testing potential gyrase inhibitors of bacterial DNA gyrase: a comparison of the supercoiling inhibition assay and "cleavable complex" assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]

- 19. elearning.unimib.it [elearning.unimib.it]

- 20. Structural basis of DNA gyrase inhibition by antibacterial QPT-1, anticancer drug etoposide and moxifloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Specific patterns of gyrA mutations determine the resistance difference to ciprofloxacin and levofloxacin in Klebsiella pneumoniae and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Initial Studies on Orbifloxacin Tissue Distribution in Cats: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial studies on the tissue distribution of orbifloxacin in felines. Due to the limited availability of public, in-depth quantitative data for cats, this guide synthesizes available information, including qualitative distribution, fecal concentration data, and methodologies from related studies, to serve as a foundational resource.

Introduction to Orbifloxacin in Feline Medicine

Orbifloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic used in veterinary medicine to treat bacterial infections. In cats, it is primarily indicated for skin and soft tissue infections, such as wounds and abscesses, caused by susceptible strains of bacteria like Staphylococcus aureus, Escherichia coli, and Pasteurella multocida.[1] The recommended dosage for the oral suspension formulation is 7.5 mg/kg of body weight administered once daily.[1] It is important to note that the oral suspension and tablet forms of orbifloxacin are not bioequivalent in cats, with the suspension resulting in lower and more variable plasma concentrations.[1] Like other fluoroquinolones, orbifloxacin exerts its bactericidal effect by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication, transcription, repair, and recombination.

Orbifloxacin Tissue Distribution in Cats

Qualitative Tissue Distribution